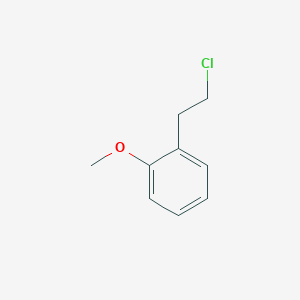
1-(2-氯乙基)-2-甲氧基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-2-methoxybenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where a methoxy group (-OCH3) and a chloroethyl group (-CH2CH2Cl) are substituted at the 2 and 1 positions, respectively
科学研究应用
1-(2-Chloroethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of alkylating agents on biological systems, as it can form covalent bonds with nucleophilic sites in biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 2-methoxyphenol with 2-chloroethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Chloroethyl)-2-methoxybenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction rate and yield. The product is then separated and purified using techniques like distillation or chromatography.
化学反应分析
Types of Reactions: 1-(2-Chloroethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-methoxyethylbenzene using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-methoxyethylamine, 2-methoxyethylthiol, or 2-methoxyethanol can be formed.
Oxidation: 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: 2-methoxyethylbenzene.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-2-methoxybenzene involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, RNA, and proteins, leading to the formation of cross-links and adducts. This can interfere with the normal function of these biomolecules, ultimately leading to cell death. The compound’s effects are mediated through the formation of reactive intermediates, such as aziridinium ions, which can react with nucleophiles in biological systems.
相似化合物的比较
1-(2-Chloroethyl)-2-methoxybenzene can be compared with other similar compounds, such as:
Mustard Gas (Bis(2-chloroethyl) sulfide): Both compounds are alkylating agents, but mustard gas is more toxic and has been used as a chemical weapon.
Nitrogen Mustards (e.g., Mechlorethamine): These compounds also act as alkylating agents and are used in chemotherapy. They differ in their chemical structure and specific applications.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (Lomustine): Lomustine is used in chemotherapy and has a similar alkylating mechanism but differs in its chemical structure and specific medical applications.
属性
CAS 编号 |
35144-25-3 |
|---|---|
分子式 |
C9H11ClO |
分子量 |
170.63 g/mol |
IUPAC 名称 |
[2-(2-chloroethyl)phenyl]methanol |
InChI |
InChI=1S/C9H11ClO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5-7H2 |
InChI 键 |
WNPKWSMUPIKXEX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCCl |
规范 SMILES |
C1=CC=C(C(=C1)CCCl)CO |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


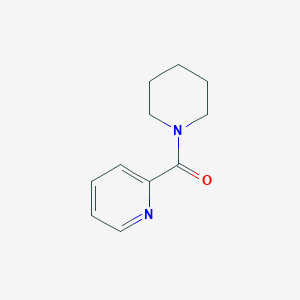
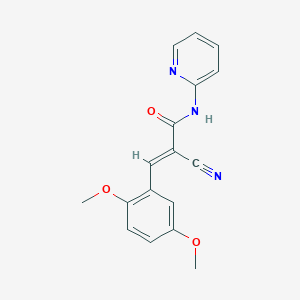
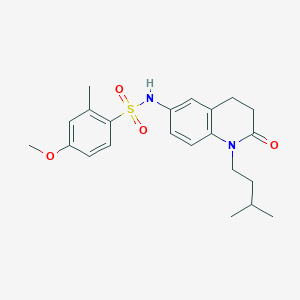
![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2444841.png)
![N-(3-chloro-2-methylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2444842.png)
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2444843.png)
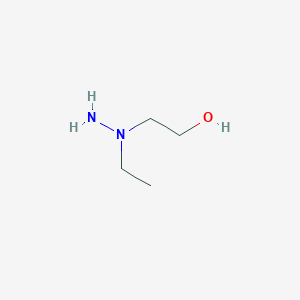
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2444847.png)
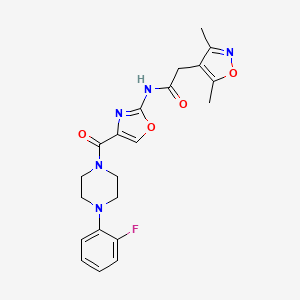
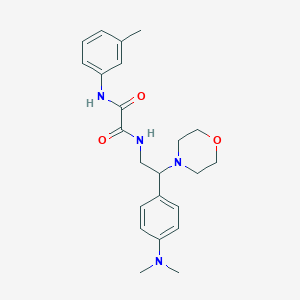
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B2444850.png)
![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one](/img/structure/B2444852.png)
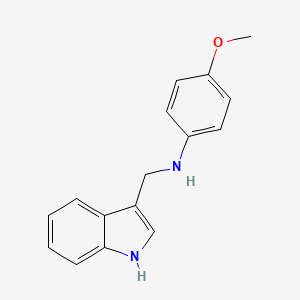
![N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)
